4,4'-Di-N-acetylamino-diphenylsulfone-d8

Descripción

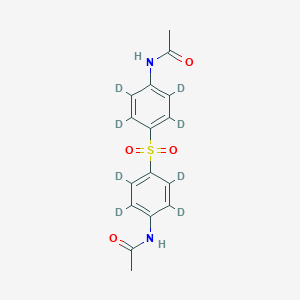

Structure

3D Structure

Propiedades

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTPYFGPPVFBBI-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454050 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557794-37-3 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Di-N-acetylamino-diphenylsulfone-d8

Introduction

4,4'-Di-N-acetylamino-diphenylsulfone-d8 (d8-DADDS) is the deuterated analog of the major human metabolite of Dapsone, a sulfone antibiotic with a long history in the treatment of leprosy and other inflammatory conditions.[1] As a stable isotopically labeled compound, d8-DADDS serves as an invaluable tool in pharmacokinetic and metabolic studies, particularly as an internal standard for quantitative bioanalysis using mass spectrometry.[2][3] The incorporation of eight deuterium atoms provides a distinct mass shift, enabling its differentiation from the endogenous, non-labeled compound without significantly altering its chemical behavior.

This technical guide provides a comprehensive overview of the physicochemical properties of 4,4'-Di-N-acetylamino-diphenylsulfone-d8, intended for researchers, scientists, and drug development professionals. Where experimental data for the deuterated compound is not publicly available, this guide presents predicted values based on established computational models and data from analogous compounds, providing a robust resource for its application in a laboratory setting.

Chemical Identity and Structure

The foundational step in understanding the physicochemical nature of d8-DADDS is to establish its precise chemical identity.

| Identifier | Value |

| IUPAC Name | N-[4-[(4-acetamidophenyl)sulfonyl]phenyl]acetamide-d8 |

| Synonyms | d8-Diacetyldapsone, N,N'-Diacetyl-dapsone-d8 |

| CAS Number | 557794-37-3[4][5] |

| Molecular Formula | C₁₆H₈D₈N₂O₄S[5][6] |

| Molecular Weight | 340.42 g/mol [4][5] |

| Chemical Structure |

Core Physicochemical Properties

A thorough understanding of the core physicochemical properties of d8-DADDS is paramount for its effective use in experimental design, from dissolution for in vitro assays to its behavior in complex biological matrices.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters for 4,4'-Di-N-acetylamino-diphenylsulfone-d8. It is important to note that while some data is from experimental measurements, other values are predicted using computational models due to the scarcity of published experimental data for this specific deuterated molecule.

| Property | Value | Method/Conditions |

| Melting Point | 280-283 °C | Experimental[6] |

| Boiling Point | Predicted: ~590 °C | Computational Prediction |

| Solubility | Soluble in DMSO and Methanol | Experimental[6] |

| pKa (acidic) | Predicted: ~9.5 (amide N-H) | Computational Prediction[7][8] |

| pKa (basic) | Predicted: ~-3.0 (sulfone oxygens) | Computational Prediction[7][8] |

| logP (Octanol/Water Partition Coefficient) | Predicted: ~1.5 | Computational Prediction |

Rationale Behind Predicted Physicochemical Properties

Given the limited availability of experimental data for d8-DADDS, computational methods provide valuable estimations.

-

Boiling Point: The predicted high boiling point is characteristic of aromatic sulfones with multiple polar functional groups, which contribute to strong intermolecular forces.

-

pKa: The amide protons are the most acidic protons in the molecule, with a predicted pKa around 9.5, indicating they are weakly acidic. The sulfone group does not have a readily ionizable proton. The basicity of the molecule is very low due to the delocalization of the nitrogen lone pairs into the aromatic ring and the acetyl group.

-

logP: The predicted logP of approximately 1.5 suggests that d8-DADDS has moderate lipophilicity. The presence of the polar sulfone and amide groups is balanced by the two aromatic rings.

Spectroscopic and Analytical Characterization

Spectroscopic data is the cornerstone of compound identification and purity assessment. While experimental spectra for d8-DADDS are not widely published, this section provides predicted data based on the known spectroscopic behavior of its non-deuterated counterpart and related structures.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The deuteration of the aromatic rings in d8-DADDS will result in the absence of signals for the aromatic protons in the ¹H NMR spectrum.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 2H | -NH- |

| ~2.1 | s | 6H | -CH₃ |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~169 | C=O |

| ~142 | C-SO₂ |

| ~138 | C-NH |

| ~120 (broad, low intensity due to C-D coupling) | Aromatic C-D |

| ~24 | -CH₃ |

Representative Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of d8-DADDS is expected to show characteristic absorption bands for the amide and sulfone groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1530 | Strong | N-H bend (amide II) |

| ~1320 and ~1150 | Strong | S=O stretch (sulfone) |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and isotopic purity of d8-DADDS.

-

Expected Molecular Ion: In a high-resolution mass spectrum, the molecular ion peak [M+H]⁺ would be expected at m/z 341.16.

-

Isotopic Purity: The isotopic distribution of the molecular ion cluster can be used to determine the deuterium incorporation.

-

Fragmentation Pattern: The molecule is expected to fragment at the C-N and C-S bonds, providing structural information.

Synthesis and Purification Workflow

The synthesis of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is a multi-step process that can be achieved through the acetylation of deuterated dapsone.

Representative Synthesis Protocol

-

Acetylation of Dapsone-d8:

-

Dissolve Dapsone-d8 in a suitable solvent such as tetrahydrofuran (THF).

-

Add an excess of acetic anhydride and a catalytic amount of a base like pyridine.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification Protocol

-

Recrystallization:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

-

Column Chromatography:

-

For higher purity, silica gel column chromatography can be employed using a solvent gradient of ethyl acetate in hexanes.

-

Caption: Representative workflow for the synthesis and purification of 4,4'-Di-N-acetylamino-diphenylsulfone-d8.

Applications in Research and Drug Development

The primary application of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is as an internal standard in bioanalytical methods for the quantification of diacetyldapsone.[2][3]

Role in DMPK Studies

-

Internal Standard: In liquid chromatography-mass spectrometry (LC-MS) based assays, a known amount of d8-DADDS is spiked into biological samples (e.g., plasma, urine). Its similar chemical and physical properties to the non-labeled analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization. The difference in mass allows for its separate detection and use for accurate quantification of the endogenous metabolite.

-

Metabolic Phenotyping: By administering deuterated dapsone and monitoring the formation of its deuterated metabolites, researchers can study the activity of drug-metabolizing enzymes, such as N-acetyltransferases.[1]

Sources

Synthesis of 4,4'-Di-N-acetylamino-diphenylsulfone-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of the isotopically labeled compound 4,4'-Di-N-acetylamino-diphenylsulfone-d8. This deuterated analog of diacetyldapsone is a critical internal standard for pharmacokinetic and metabolic studies of dapsone, an important antibacterial and anti-inflammatory agent. This document outlines the strategic approach to its synthesis, starting from commercially available deuterated precursors, and provides step-by-step procedures for the key transformations, including the formation of the diphenylsulfone core and subsequent N-acetylation. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic pathway.

Introduction: The Significance of Isotopically Labeled Dapsone Derivatives

Dapsone (4,4'-diaminodiphenylsulfone) is a cornerstone in the treatment of leprosy and has applications in various dermatological conditions.[1] Its metabolism in the body is complex, involving both N-acetylation and N-hydroxylation, leading to metabolites with distinct pharmacological and toxicological profiles. To accurately quantify dapsone and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable.[2] The use of deuterated analogs, such as 4,4'-Di-N-acetylamino-diphenylsulfone-d8, allows for precise measurement by mass spectrometry, mitigating matrix effects and improving the reliability of pharmacokinetic and drug metabolism studies.[2] This guide focuses on the chemical synthesis of this d8-labeled diacetylated metabolite.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is strategically designed to introduce the deuterium labels early in the sequence to maximize isotopic incorporation and simplify the subsequent chemical transformations. The most logical and efficient approach involves a two-stage process:

-

Formation of the Deuterated Diphenylsulfone Core: This stage focuses on constructing the 4,4'-diaminodiphenylsulfone-d8 backbone. A common and effective method is the coupling of a deuterated aniline derivative with a suitable sulfur-containing electrophile, followed by oxidation.

-

N-Acetylation: The final step involves the acetylation of the amino groups of the deuterated dapsone intermediate to yield the target molecule.

This strategy ensures that the isotopic labels are incorporated into the stable aromatic rings, preventing their exchange during subsequent chemical manipulations.

Raw Materials and Reagents

A critical aspect of this synthesis is the procurement of high-quality starting materials. The primary source of the deuterium labels is deuterated aniline.

| Reagent | CAS Number | Key Properties | Supplier Examples |

| Aniline-d5 | 4165-61-1 | ≥ 98 atom % D | Commercially available from various chemical suppliers. |

| 4-Chloronitrobenzene | 100-00-5 | Reagent grade | Sigma-Aldrich, Alfa Aesar, TCI |

| Sodium sulfide | 1313-82-2 | Anhydrous | Acros Organics, Fisher Scientific |

| Acetic Anhydride | 108-24-7 | ≥ 99% purity | J.T. Baker, EMD Millipore |

| Other Reagents | - | ACS grade or higher | - |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4,4'-Di-N-acetylamino-diphenylsulfone-d8.

Stage 1: Synthesis of 4,4'-Diaminodiphenylsulfone-d8

The formation of the deuterated dapsone core is achieved through a multi-step process starting from aniline-d5. A well-established route for the synthesis of unlabeled dapsone involves the reaction of 4-chloronitrobenzene with sodium sulfide to form 4,4'-dinitrodiphenyl sulfide, which is then oxidized to the corresponding sulfone and subsequently reduced.[3] A similar strategy can be adapted for the deuterated analog. A more direct approach, however, involves the coupling of a deuterated p-acetamidobenzenesulfinic acid with a deuterated halo-nitrobenzene derivative, followed by reduction and deprotection. For the purpose of this guide, we will outline a pathway that leverages commercially available aniline-d5.

A general scheme for the synthesis of deuterated 4,4'-diaminodiphenylsulfone from aniline-d5 has been described.[4] This typically involves the conversion of aniline-d5 to a suitable precursor for the sulfone linkage formation.

Step 1.1: Synthesis of 4-amino-4'-nitrodiphenyl sulfide-d4

This step involves the reaction of aniline-d5 with 4-chloronitrobenzene. This reaction can be challenging and may require specific conditions to achieve regioselectivity and good yields. A more reliable approach is to first protect the amino group of aniline-d5.

Step 1.2: Synthesis of 4,4'-Di-N-acetyl-diaminodiphenyl sulfide-d8

This can be achieved by reacting two equivalents of acetanilide-d4, which can be prepared from aniline-d5.

Step 1.3: Oxidation to 4,4'-Di-N-acetyl-diaminodiphenylsulfone-d8

The sulfide is then oxidized to the sulfone using a suitable oxidizing agent such as hydrogen peroxide in acetic acid.

Step 1.4: Hydrolysis to 4,4'-Diaminodiphenylsulfone-d8

The diacetylated sulfone is then hydrolyzed under acidic or basic conditions to yield the free diamine.

A more direct and often higher-yielding laboratory preparation for unlabeled dapsone involves the reaction of p-acetaminobenzenesulfinic acid with 4-chloronitrobenzene, followed by reduction and hydrolysis.[5] This can be adapted for the deuterated synthesis.

Protocol 1: Synthesis of 4,4'-Diaminodiphenylsulfone-d8

-

Preparation of Sodium p-acetamidobenzene-d4-sulfinate: Start with aniline-d5 and convert it to acetanilide-d4 by reaction with acetic anhydride. The acetanilide-d4 is then chlorosulfonated and reduced to the corresponding sulfinic acid. Neutralization with sodium hydroxide yields the sodium sulfinate salt.

-

Condensation Reaction: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve the sodium p-acetamidobenzene-d4-sulfinate in a suitable high-boiling solvent such as ethylene glycol.[5] Add 4-chloronitrobenzene-d4 (prepared from nitrobenzene-d5) and heat the mixture to approximately 140-150 °C for several hours.[5]

-

Work-up and Isolation of the Intermediate: After cooling, the reaction mixture is poured into water to precipitate the crude 4-nitro-4'-acetylaminodiphenylsulfone-d8. The solid is collected by filtration, washed with water, and then recrystallized from ethanol.[5]

-

Reduction of the Nitro Group and Hydrolysis of the Acetyl Group: The intermediate is then subjected to reduction, for example, using stannous chloride in hydrochloric acid, which will simultaneously reduce the nitro group and hydrolyze the acetyl group to afford 4,4'-diaminodiphenylsulfone-d8.[3]

-

Purification: The crude deuterated dapsone is purified by recrystallization from aqueous ethanol to yield a crystalline solid.[5]

Stage 2: N-Acetylation to 4,4'-Di-N-acetylamino-diphenylsulfone-d8

The final step is the straightforward acetylation of the synthesized deuterated dapsone.

Protocol 2: Acetylation of 4,4'-Diaminodiphenylsulfone-d8

-

Reaction Setup: In a round-bottom flask, suspend the purified 4,4'-diaminodiphenylsulfone-d8 in a suitable solvent such as acetic acid or a mixture of DMF and a base like potassium carbonate.

-

Addition of Acetylating Agent: Add an excess of acetic anhydride to the suspension. The reaction is typically exothermic and may require cooling.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for a few hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Pour the reaction mixture into ice-water to precipitate the product. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry the product. Recrystallization from a suitable solvent system, such as ethanol/water, will yield the pure 4,4'-Di-N-acetylamino-diphenylsulfone-d8.

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of 4,4'-Di-N-acetylamino-diphenylsulfone-d8.

Caption: Synthetic pathway for 4,4'-Di-N-acetylamino-diphenylsulfone-d8.

Conclusion

The synthesis of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is a multi-step process that requires careful execution and purification at each stage. By starting with appropriately deuterated precursors, high isotopic enrichment can be achieved. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of this important internal standard. The availability of such labeled compounds is crucial for advancing our understanding of the pharmacology and toxicology of dapsone and for the development of new therapeutic strategies.

References

-

Ferry, C. W., Buck, J. S., & Baltzly, R. (n.d.). 4,4'-diaminodiphenylsulfone. Organic Syntheses. [Link]

- Ibraheem, T. K., & Al-Masoudi, W. A. (2021). Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. Systematic Reviews in Pharmacy, 12(1), 834-839.

- Google Patents. (n.d.). Process for the synthesis of dapsone and its intermediates.

- SCIREA. (2022, April 17). Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. SCIREA Journal of Chemistry.

- Wozel, G., & Blasum, C. (2014). Dapsone in dermatology and beyond.

- Bdaiwi, Z. M., Abbas, G. J., & Ghanem, H. T. (2022). Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. International Journal of Drug Delivery Technology, 12(3), 1446-1452.

- Gannett, P. M., Tracy, T. S., Johnson, E. M., et al. (2003). Synthesis of deuterated 4,4′‐diaminodiphenylsulfone (Dapsone) and related analogs. Journal of Labelled Compounds and Radiopharmaceuticals, 46(2), 107-114.

- Google Patents. (n.d.). Substituted 4,4'-diaminodiphenyl sulfones and process of making same.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 4,4'-Diaminodiphenyl Sulfone. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for synthesis of 4-4'-diamino-diphenyl-sulfone. Retrieved from [Link]

-

PubMed. (n.d.). Isotopic labeling of metabolites in drug discovery applications. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

- Google Patents. (n.d.). Separation and purification of 4,4'-dihydroxy diphenyl sulfone.

- Patsnap. (n.d.). Preparation method of 4, 4 '-dichlorodiphenyl sulfone.

- Google Patents. (n.d.). Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.

-

ResearchGate. (n.d.). Characterization of Heterocyclic Compounds containing Dapsone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of deuterated 4,4′‐diaminodiphenylsulfone (Dapsone) and related analogs. Retrieved from [Link]

-

Wikipedia. (n.d.). Dapsone. Retrieved from [Link]

Sources

A Technical Guide to the Molecular Weight and Exact Mass of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 for Analytical Applications

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the fundamental physicochemical properties of 4,4'-Di-N-acetylamino-diphenylsulfone-d8. A precise understanding of its molecular weight and exact mass is paramount for its application, particularly as an internal standard in quantitative mass spectrometry. This document provides not only the core values but also the scientific principles behind them, their methods of determination, and their practical significance in a laboratory setting.

Introduction: The Role of Deuterated Standards in Modern Analytics

In the landscape of analytical chemistry and pharmaceutical development, precision and accuracy are non-negotiable. 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is a stable, isotopically labeled version of an intermediate of Dapsone, a compound known for its use as an antibacterial and leprostatic agent.[1][2][3] The primary application of this deuterated analogue is as an internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[4][5]

The strategic replacement of eight hydrogen atoms with deuterium provides a mass shift that allows it to be distinguished from its non-labeled counterpart by a mass spectrometer.[5] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar effects during sample preparation and ionization, thereby correcting for experimental variability and enhancing the accuracy of quantification.[4] To leverage this powerful tool effectively, one must first master its fundamental mass characteristics: molecular weight and exact mass.

Compound Identification and Core Properties

A clear identification of the compound is the first step in any analytical procedure. The key identifiers for 4,4'-Di-N-acetylamino-diphenylsulfone-d8 are summarized below.

| Property | Value |

| Chemical Name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 |

| Synonym | N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide[1] |

| CAS Number | 557794-37-3[1][6] |

| Molecular Formula | C₁₆H₈D₈N₂O₄S[2][6] |

Differentiating Molecular Weight and Exact Mass

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts with specific applications in the field of mass spectrometry.[7][8]

Molecular Weight (Average Mass)

Molecular weight, or more accurately, relative molecular mass, is calculated by summing the average atomic masses of the constituent atoms in a molecule.[9] The average atomic mass of an element is the weighted average of the masses of its naturally occurring isotopes. This value is essential for gravimetric preparations, such as making a solution of a specific molarity.

For 4,4'-Di-N-acetylamino-diphenylsulfone-d8, the molecular weight is 340.42 g/mol .[1][6]

Exact Mass (Monoisotopic Mass)

Exact mass is the mass calculated by summing the masses of the most abundant, stable isotope of each element in the molecule.[8] This is the value of paramount importance in mass spectrometry, as high-resolution instruments can resolve the isotopic peaks and measure the monoisotopic peak with high precision.[7] This measurement is critical for confirming the elemental composition of a molecule.[10]

The exact mass of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 (C₁₆H₈D₈N₂O₄S) is calculated as follows, using the masses of the most abundant isotopes:

-

Carbon (¹²C): 12.000000 Da

-

Hydrogen (¹H): 1.007825 Da

-

Deuterium (²H): 2.014102 Da[11]

-

Nitrogen (¹⁴N): 14.003074 Da

-

Oxygen (¹⁶O): 15.994915 Da

-

Sulfur (³²S): 31.972071 Da

Calculation: (16 × 12.000000) + (8 × 1.007825) + (8 × 2.014102) + (2 × 14.003074) + (4 × 15.994915) + (1 × 31.972071) = 340.1333 Da

Experimental Workflow and Methodologies

The utility of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is realized in its application as an internal standard. The following diagram illustrates a typical workflow for its use in a quantitative LC-MS analysis.

Sources

- 1. 4,4’-Di-N-acetylamino-diphenylsulfone-d8 | CymitQuimica [cymitquimica.com]

- 2. usbio.net [usbio.net]

- 3. lookchem.com [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scbt.com [scbt.com]

- 7. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 9. One moment, please... [impactanalytical.com]

- 10. ionsource.com [ionsource.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

storage conditions and shelf life of 4,4'-Di-N-acetylamino-diphenylsulfone-d8

Technical Whitepaper: Storage Dynamics, Shelf Life, and Stability Validation of 4,4'-Di-N-acetylamino-diphenylsulfone-d8

Introduction & Core Utility

4,4'-Di-N-acetylamino-diphenylsulfone-d8 (commonly known as Acedapsone-d8) is an octadeuterated isotopologue utilized primarily as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis[1][2]. Due to its structural complexity—featuring two acetylated amine groups and a central sulfone bridge—its stability is highly dependent on environmental storage conditions. This whitepaper elucidates the physicochemical degradation pathways of Acedapsone-d8 and establishes a field-proven, self-validating framework for its long-term storage and handling.

Mechanistic Degradation Pathways (The Causality of Instability)

To engineer optimal storage conditions for Acedapsone-d8, one must first understand its two primary modes of chemical degradation. Treating storage as a passive process often leads to assay failure; instead, storage must be viewed as the active prevention of these two mechanisms:

-

Amide Bond Hydrolysis (Deacetylation): Acedapsone is chemically a prodrug designed to undergo slow hydrolysis into monoacetyldapsone (MADDS) and dapsone[3][4]. In an analytical setting, this deacetylation is catalyzed by the presence of moisture and extreme pH. If a stock solution of Acedapsone-d8 is exposed to ambient moisture over time, the acetyl groups will hydrolyze, generating MADDS-d8 and Dapsone-d8. This reduces the effective concentration of the internal standard, skewing quantitative accuracy.

-

Hydrogen/Deuterium (H/D) Exchange: The isotopic integrity of a SIL-IS is paramount. When Acedapsone-d8 is dissolved in protic solvents (e.g., methanol, water, ethanol), its deuterium atoms can undergo intermolecular exchange with the abundant hydrogen atoms in the solvent[5][6]. This isotopic scrambling shifts the mass of the internal standard from +8 Da back toward +0 Da, creating cross-talk with the unlabeled analyte channel and destroying the quantitative linearity of the assay.

Primary degradation pathways of Acedapsone-d8 via hydrolysis and H/D exchange.

Optimal Storage Conditions and Shelf Life

Based on the chemical vulnerabilities outlined above, empirical data dictates strict storage parameters. While the compound can tolerate room temperature for short-term transit[7], long-term viability requires minimizing thermal energy and strictly excluding moisture and protic environments.

Table 1: Quantitative Storage Guidelines for Acedapsone-d8

| State | Matrix / Solvent | Temperature | Recommended Shelf Life | Critical Precautions |

| Solid (Powder) | Neat | -20°C | Up to 3 Years[1] | Store desiccated. Centrifuge vial before opening to maximize recovery[7]. |

| Stock Solution | Acetonitrile (Aprotic) | -80°C | Up to 1 Year | Use amber vials (light sensitive)[8]. Purge headspace with Argon/N2. |

| Stock Solution | Methanol (Protic) | -20°C | < 1 Month | High risk of H/D exchange[6]. Not recommended for long-term storage. |

| Working Solution | 50:50 ACN:Water | 4°C | 1 to 2 Weeks | Prepare fresh per analytical batch to prevent slow hydrolysis. |

Self-Validating Experimental Protocol: Stability & Isotopic Integrity Assessment

To ensure absolute trustworthiness in bioanalytical workflows, storage conditions must be continuously validated. The following step-by-step methodology is designed as a self-validating system : it not only dictates how to prepare and store the standard but inherently tests its chemical and isotopic integrity before it is applied to unknown samples.

Step 1: Aprotic Stock Preparation

-

Action: Dissolve 1.0 mg of Acedapsone-d8 powder in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

-

Causality: ACN is an aprotic solvent. Unlike methanol, it lacks exchangeable protons, thereby completely arresting the H/D exchange pathway during prolonged storage.

Step 2: Aliquoting and Inert Storage

-

Action: Divide the stock into 50 µL single-use aliquots in amber glass vials. Purge the headspace with dry nitrogen gas before sealing. Store immediately at -80°C.

-

Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce condensation (moisture) that drives deacetylation. Amber glass mitigates photo-oxidation of the sulfone and aromatic moieties[8].

Step 3: The Self-Validation Check (Isotopic Purity & Hydrolysis Assay)

-

Action: Before utilizing a stored aliquot for a sample batch, thaw and dilute a fraction to 10 ng/mL in the initial mobile phase. Inject this "IS-Only" sample into the LC-MS/MS system.

-

Validation Metrics:

-

H/D Exchange Check: Monitor the MRM transition for unlabeled Acedapsone (m/z 333 → 191). The peak area must be < 20% of the Lower Limit of Quantification (LLOQ) response[5]. A higher response proves isotopic scrambling has occurred during storage.

-

Hydrolysis Check: Monitor the MRM transitions for MADDS-d8 (m/z 299) and Dapsone-d8 (m/z 257). The presence of these peaks indicates moisture contamination and subsequent deacetylation.

-

-

System Logic: If either metric fails, the aliquot is automatically flagged as compromised and discarded, preventing the generation of inaccurate quantitative data.

Self-validating workflow for the preparation, storage, and integrity testing of Acedapsone-d8.

Conclusion

The shelf life of Acedapsone-d8 is not merely a function of time, but a product of its chemical environment. By understanding the causal mechanisms of deacetylation and H/D exchange, researchers can confidently extend its solid-state shelf life to 3 years at -20°C, and its solution-state stability to 1 year at -80°C. Implementing a self-validating LC-MS/MS protocol ensures that any degradation is caught before it impacts critical pharmacokinetic data.

References

- MedChemExpress. "Acedapsone-d8 | CAS No.: 557794-37-3". medchemexpress.com.

- US Biological. "4,4'-Di-N-acetylamino-diphenylsulfone-d8 - Data Sheet". usbio.net.

- Pharmaffiliates. "Dapsone-impurities". pharmaffiliates.com.

- PubChem. "Dapsone | C12H12N2O2S | CID 2955". nih.gov.

- Grokipedia. "Acedapsone". grokipedia.com.

- Josorge. "Clinical Pharmacokinetic Considerations in the Treatment of Patients with Leprosy". josorge.com.

- NIH / PMC. "Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry". nih.gov.

- ResearchGate. "Development of isotope dilution-liquid chromatography/mass spectrometry combined with standard addition techniques for the accurate determination of tocopherols in infant formula". researchgate.net.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Acedapsone â Grokipedia [grokipedia.com]

- 4. josorge.com [josorge.com]

- 5. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of Stable Isotope Labeling in 4,4'-Di-N-acetylamino-diphenylsulfone-d8

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope-labeled (SIL) compounds are indispensable tools in modern drug development, serving as the gold standard for internal standards in quantitative bioanalysis. This guide provides an in-depth technical framework for the analytical characterization of 4,4'-Di-N-acetylamino-diphenylsulfone-d8, a deuterated analogue of a Dapsone intermediate.[1] The primary application of such a SIL compound is to ensure the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic studies by correcting for variability during sample preparation and analysis.[2][3]

This document details the core analytical methodologies—High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—required to definitively confirm the isotopic purity and the precise location of the deuterium labels. We present not only the step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to generate robust, self-validating data suitable for regulatory submissions.[2][4]

The Imperative for Isotopic Verification in Drug Development

The use of a stable isotope-labeled internal standard (SIL-IS) is a universally recommended best practice by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for mass spectrometry-based bioanalytical assays.[5] A SIL-IS, such as 4,4'-Di-N-acetylamino-diphenylsulfone-d8, is chemically and physically almost identical to the analyte, allowing it to co-elute chromatographically and exhibit similar ionization behavior.[5] This mimicry is crucial for compensating for matrix effects and sample preparation losses, which are significant sources of error in quantitative analysis.[6]

However, the integrity of the analytical data is fundamentally dependent on the quality of the SIL-IS. Two parameters are of paramount importance:

-

Isotopic Purity/Enrichment: The percentage of the compound that is fully labeled with the desired number of stable isotopes. Low enrichment can lead to crosstalk between the analyte and IS signals, compromising accuracy.[6]

-

Labeling Site(s): The specific atomic positions of the isotopic labels. Labels must be placed on metabolically stable positions to prevent their loss during biological processing, which would invalidate their function as an internal standard.[7][8]

This guide provides the comprehensive workflow to validate both of these critical parameters for 4,4'-Di-N-acetylamino-diphenylsulfone-d8.

Molecular Structure and Postulated Labeling Sites

4,4'-Di-N-acetylamino-diphenylsulfone is a derivative of the drug Dapsone (4,4'-diaminodiphenylsulfone).[9] The "-d8" designation indicates the substitution of eight hydrogen atoms with deuterium (²H). Based on synthetic feasibility and the need for metabolic stability, the deuterium labels are strategically placed on the aromatic rings, which are not typically susceptible to metabolic cleavage.

The molecular formula for the deuterated compound is C₁₆H₈D₈N₂O₄S.[1][10]

Caption: Structure of 4,4'-Di-N-acetylamino-diphenylsulfone-d8.

A Dual-Pronged Strategy for Complete Characterization

No single analytical technique can simultaneously and unequivocally determine both isotopic enrichment and the specific labeling sites. Therefore, a complementary approach is required for a self-validating and trustworthy characterization.

-

High-Resolution Mass Spectrometry (HRMS): Provides exceptional mass accuracy, allowing for the clear separation and quantification of all isotopologues (e.g., d0 through d8) to calculate isotopic purity.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Directly probes the chemical environment of nuclei. By comparing the ¹H NMR spectrum of the labeled compound to its unlabeled counterpart and acquiring a ²H NMR spectrum, the exact positions of the deuterium atoms can be confirmed.[11][13]

Mass Spectrometry Analysis for Isotopic Purity Verification

Principle of Isotopic Purity by LC-MS

LC-MS is the gold standard for determining isotopic purity.[14][15] The liquid chromatography step isolates the compound of interest from any impurities. The high-resolution mass spectrometer then measures the mass-to-charge (m/z) ratio of the ions with sufficient accuracy to resolve the different isotopic variants.[12] By comparing the integrated peak area of the target d8 isotopologue to the sum of all observed isotopologues (d0 to d8), a precise isotopic purity can be calculated.[14]

Experimental Protocol: LC-HRMS

This protocol outlines a general procedure. Optimization of chromatographic and mass spectrometric conditions for specific instrumentation is essential.

-

Sample Preparation:

-

Accurately prepare a stock solution of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 in an LC-MS grade solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

-

Perform a serial dilution to create a working solution of 1-10 µg/mL. Expert Insight: This concentration range is typically sufficient to produce a strong signal without causing detector saturation, which can distort quantitative accuracy.[14]

-

Prepare a similar solution of the unlabeled reference standard, if available, for comparison.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Injection Volume: 5 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Resolution: Set to >30,000 FWHM to ensure baseline separation of isotopic peaks.

-

Scan Range: m/z 100-500.

-

Data Acquisition: Full scan mode.

-

Data Analysis and Interpretation

-

Peak Identification: Identify the chromatographic peak corresponding to the analyte.

-

Spectrum Extraction: Extract the mass spectrum across this chromatographic peak.

-

Isotopologue Integration: Using the instrument's software, obtain the extracted ion chromatograms (EICs) and integrate the peak areas for each isotopologue from d0 to d8.[12]

-

Purity Calculation: Use the following formula to determine the isotopic purity:

-

Isotopic Purity (%) = (Area of d8 Peak / Sum of Areas of all Isotopologue Peaks) x 100[14]

-

Table 1: Example Isotopic Purity Data

| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed Peak Area | Percentage of Total |

| d0 | 333.09 | Not Detected | 0.00% |

| ... | ... | ... | ... |

| d6 | 339.13 | 15,000 | 0.15% |

| d7 | 340.13 | 35,000 | 0.35% |

| d8 | 341.14 | 9,950,000 | 99.50% |

| Total | 10,000,000 | 100.00% |

Workflow Diagram: LC-MS Purity Analysis

Caption: Workflow for isotopic purity determination using LC-HRMS.

NMR Spectroscopy for Positional Confirmation

Principle of Site-Specific Analysis by NMR

NMR spectroscopy provides definitive structural information, making it the ideal technique for confirming the location of isotopic labels.[11][13]

-

¹H (Proton) NMR: In a ¹H NMR spectrum, a deuterium atom does not produce a signal in the same way a proton does. Therefore, the positions of deuterium labeling can be identified by the disappearance of the corresponding proton signals that would be present in the unlabeled compound's spectrum.

-

²H (Deuterium) NMR: This technique directly detects the deuterium nuclei. It produces a spectrum showing signals only from the deuterated positions.[16] The chemical shift of these signals confirms the electronic environment of the deuterium atoms, providing direct evidence of their location on the aromatic rings.[13][17]

Experimental Protocol: ¹H and ²H NMR

-

Sample Preparation:

-

Dissolve ~5-10 mg of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 in a suitable deuterated solvent (e.g., DMSO-d6). Expert Insight: Using a deuterated solvent is standard practice in NMR to avoid large solvent signals that would obscure the analyte signals.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

-

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse acquisition.

-

Number of Scans: 16-64 scans to ensure good signal-to-noise ratio for the remaining proton signals (acetyl and N-H protons).

-

-

²H NMR Acquisition:

-

Instrument: NMR spectrometer equipped with a deuterium probe/channel.

-

Pulse Program: Standard single-pulse acquisition, often with proton decoupling to simplify the spectrum.[16]

-

Number of Scans: A higher number of scans (e.g., 256 or more) is typically required due to the lower gyromagnetic ratio and natural abundance of deuterium, resulting in lower sensitivity.[16]

-

Data Analysis and Interpretation

-

¹H NMR Spectrum:

-

Compare the acquired spectrum to the known spectrum of unlabeled 4,4'-Di-N-acetylamino-diphenylsulfone.

-

Expected Result: The aromatic region (typically ~7.5-8.0 ppm) should be devoid of signals. Signals corresponding to the two N-H protons and the two acetyl (CH₃) groups should remain visible. This absence of aromatic signals is strong evidence of complete deuteration at these sites.

-

-

²H NMR Spectrum:

-

Expected Result: A signal or group of signals should appear in the aromatic region of the spectrum, corresponding to the chemical shifts of the now-deuterated positions. This provides direct, positive confirmation of the labeling sites.

-

Workflow Diagram: NMR Positional Verification

Caption: Workflow for positional verification of deuterium labels using NMR.

Conclusion: A Self-Validating System for Data Integrity

The rigorous characterization of a stable isotope-labeled internal standard is not merely a quality control exercise; it is a foundational requirement for generating high-integrity data in drug development. The complementary use of high-resolution mass spectrometry and multinuclear NMR spectroscopy creates a self-validating system. HRMS confirms what percentage of the material is correctly labeled, while NMR confirms where those labels are located.

By following the principles and protocols outlined in this guide, researchers and scientists can ensure that 4,4'-Di-N-acetylamino-diphenylsulfone-d8 meets the stringent quality attributes required for its use as an internal standard. This diligence underpins the accuracy of pharmacokinetic, metabolic, and toxicological data, ultimately supporting robust regulatory submissions and advancing the development of new medicines.[2]

References

- A Researcher's Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards. (n.d.). Benchchem.

- The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).

- Mass Spectrometric Study of a Mixture of Deuterated Acetaldehydes. (n.d.). AIP Publishing.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. (n.d.). Google Patents.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.

- 4,4'-diaminodiphenylsulfone. (n.d.). Organic Syntheses Procedure.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- Selection Guide for Stable Isotope-Labeled Pharmaceutical Standards. (n.d.). Alfa Chemistry.

- Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. (2023, September 8). Magritek.

- Applications of stable isotopes in clinical pharmacology. (n.d.). PMC.

- How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. (2026, February 23). YouTube.

- Isotope-labeled Pharmaceutical Standards. (2024, November 13). Alfa Chemistry.

- Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins. (n.d.). Cambridge Isotope Laboratories, Inc.

- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022, July 5). PubMed.

- 4,4'-DI-N-ACETYLAMINO-DIPHENYLSULFOXIDE-D8 557794-36-2 wiki. (n.d.). Guidechem.

- Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.

- A New Sample Processing Protocol for Separation and Purification Enabling Precise Analysis of Various Non-Traditional Isotopes in Geological Samples with Low Concentrations. (2023, September 12). MDPI.

- Isotopic Purity Using LC-MS. (2026, February 23). ResolveMass Laboratories Inc.

- Protocols. (n.d.). BIOTECHNOLOGY CENTER – UW–Madison.

- 4,4′-Di-N-acetylamino-diphenylsulfone-d8 | CAS 557794-37-3. (n.d.). SCBT.

- 4,4'-Di-N-acetylamino-diphenylsulfone-d8 - Data Sheet. (n.d.). United States Biological.

- Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. (n.d.). Google Patents.

- Dapsone | C12H12N2O2S | CID 2955. (n.d.). PubChem - NIH.

- Stable Isotope Labeling Services. (n.d.). BOC Sciences.

- Custom radiolabelling & stable isotope synthesis. (n.d.). Nuvisan DMPK.

- Applications of Stable Isotope-Labeled Molecules. (2023, December 11). Silantes.

- Dapsone‐ and nitroso dapsone‐specific activation of T cells from hypersensitive patients expressing the risk allele HLA‐B*13:01. (n.d.). PMC.

Sources

- 1. usbio.net [usbio.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. metsol.com [metsol.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. nuvisan.com [nuvisan.com]

- 9. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. almacgroup.com [almacgroup.com]

- 13. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 17. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvation Thermodynamics and Analytical Workflows for 4,4'-Di-N-acetylamino-diphenylsulfone-d8 in Organic Solvents

Executive Summary

4,4'-Di-N-acetylamino-diphenylsulfone-d8 (commonly known as Acedapsone-d8) is the octadeuterated isotopologue of acedapsone, a long-acting prodrug of the antimicrobial agent dapsone. In modern drug development and clinical pharmacokinetics, Acedapsone-d8 serves as a critical stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis. Because of its complex crystal lattice and high lipophilicity, achieving complete dissolution is a prerequisite for quantitative accuracy. This technical guide elucidates the solubility profile of Acedapsone-d8 across various organic solvents, detailing the thermodynamic causality of its solvation and providing validated protocols for stock solution preparation.

Physicochemical Properties and Crystal Thermodynamics

Acedapsone (C₁₆H₁₆N₂O₄S) and its deuterated counterpart (C₁₆H₈D₈N₂O₄S) feature a central diphenylsulfone core flanked by two N-acetylamino groups.

-

Lipophilicity vs. Polarity : The diacetylation of the primary amines present in dapsone significantly increases the lipophilicity of the molecule. However, the sulfone moiety (-SO₂-) retains strong polar characteristics and acts as a potent hydrogen-bond acceptor.

-

Polymorphism and Lattice Energy : Acedapsone exhibits pentamorphism, meaning it can crystallize into at least five distinct polymorphs (Forms I-V) . Form I is the most kinetically stable, characterized by a tightly packed crystal lattice driven by intermolecular hydrogen bonding between the amide N-H donors and sulfone/amide C=O acceptors. To dissolve Acedapsone-d8, the solvent must provide sufficient solvation energy to overcome this robust lattice energy ( ΔHlattice ).

-

Isotope Effect : The substitution of eight protons with deuterium on the aromatic rings slightly reduces the molar volume and alters the zero-point energy of the C-D bonds compared to C-H bonds. While this causes a discernible retention time shift in high-resolution reversed-phase chromatography, the macroscopic solubility limits remain virtually identical to unlabeled acedapsone .

Solubility Profile in Organic Solvents

The solubility of Acedapsone-d8 is highly solvent-dependent. It is practically insoluble in water (~0.003 mg/mL) due to the high entropic penalty of cavity formation in the aqueous network. Conversely, polar aprotic solvents excel at disrupting the crystalline lattice.

Table 1: Quantitative and Qualitative Solubility Profile of Acedapsone-d8 at 25°C

| Solvent Category | Solvent | Solubility Limit | Solvation Mechanism / Causality |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 30 mg/mL | Strong dipole-dipole interactions; DMSO acts as a superior H-bond acceptor for the amide N-H protons, rapidly dismantling the crystal lattice. |

| Polar Aprotic | Acetone | ~ 10 - 15 mg/mL | Moderate dipole moment; effective at solvating the lipophilic aromatic rings while accepting H-bonds from the amide groups . |

| Polar Protic | Methanol (MeOH) | ~ 5 - 10 mg/mL | Amphiphilic solvation; MeOH donates H-bonds to the sulfone oxygen and accepts from the amide N-H, but self-association of MeOH limits capacity. |

| Polar Protic | Ethanol (EtOH) | ~ 2 - 5 mg/mL | Similar to MeOH but with a larger hydrophobic bulk, reducing the dielectric constant and overall solvation capacity. |

| Non-Polar | Hexane / Heptane | < 0.1 mg/mL | Inability to disrupt the strong intermolecular H-bond network of the acedapsone crystal lattice. |

| Aqueous | Water | ~ 0.003 mg/mL | Hydrophobic exclusion; the energetic cost of breaking water-water H-bonds exceeds the solvation energy . |

Thermodynamic Solvation Pathway

The decision to use DMSO as the primary solvent for Acedapsone-d8 stock solutions is rooted in thermodynamics. The Gibbs free energy of solvation ( ΔGsolv ) must be negative. DMSO provides a highly exothermic enthalpy of solvation ( ΔHsolv ) by forming strong hydrogen bonds with the N-acetyl protons, compensating for the endothermic lattice disruption.

Caption: Thermodynamic pathways of Acedapsone-d8 solvation in polar aprotic vs. aqueous solvents.

Experimental Protocol: Preparation of SIL-IS Solutions for LC-MS/MS

To ensure quantitative rigor in pharmacokinetic assays, the preparation of the Acedapsone-d8 internal standard must be treated as a self-validating system. The following protocol guarantees complete dissolution and prevents precipitation upon matrix spiking.

Materials Required:

-

Acedapsone-d8 reference standard (Purity ≥ 98%, Isotopic purity ≥ 99% D) .

-

Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade.

-

Methanol (MeOH) and Ultrapure Water (18.2 MΩ·cm), LC-MS grade.

-

Class A volumetric flasks and positive displacement pipettes.

Step-by-Step Methodology:

-

Gravimetric Weighing: Equilibrate the Acedapsone-d8 vial to room temperature in a desiccator to prevent ambient moisture condensation. Accurately weigh 1.00 mg of Acedapsone-d8 using a microbalance (readability 0.001 mg) into a 2.0 mL amber glass vial.

-

Causality: Amber glass prevents potential UV-induced degradation of the sulfone/aromatic system.

-

-

Primary Solvation (Stock Solution): Add 1.00 mL of anhydrous DMSO to the vial to achieve a 1.00 mg/mL concentration.

-

Causality: As established in Table 1, DMSO's superior H-bond accepting capability ensures immediate and complete disruption of the crystal lattice without the need for excessive heating, which could induce thermal degradation.

-

-

Agitation: Vortex the solution at 2000 RPM for 2 minutes, followed by ultrasonic bath sonication for 5 minutes at 25°C. Visually inspect against a dark background to confirm the absence of undissolved particulates.

-

Working Solution Preparation: Using a positive displacement pipette, transfer 10 µL of the 1.00 mg/mL DMSO stock into a 10 mL volumetric flask. Dilute to volume with a diluent of 50:50 Methanol:Water (v/v) to yield a 1.0 µg/mL working solution.

-

Causality: While Acedapsone-d8 is insoluble in pure water, a 1.0 µg/mL concentration is well below the precipitation threshold in a 50% methanolic system. The low final DMSO concentration (0.1%) prevents ion suppression during electrospray ionization (ESI) in the LC-MS/MS source.

-

-

Storage & Validation: Cap tightly and store the primary stock at -20°C and the working solution at 4°C. Validate stability by comparing LC-MS/MS peak areas against a freshly prepared stock after 30 days.

Caption: Validated workflow for Acedapsone-d8 SIL-IS preparation and LC-MS/MS application.

Conclusion

The successful integration of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 into bioanalytical workflows hinges on a rigorous understanding of its solvation thermodynamics. By leveraging polar aprotic solvents like DMSO for primary stock preparation, analysts can bypass the kinetic barriers imposed by the compound's stable polymorphic crystal lattice. Subsequent dilution into methanolic aqueous systems ensures compatibility with downstream LC-MS/MS applications, safeguarding assay accuracy, precision, and reproducibility.

References

A Technical Guide to the Preliminary Investigation of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 as a Potential Biomarker

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preliminary investigation of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 (DADDS-d8) as a biomarker. This guide will delve into the scientific rationale, methodologies, and critical considerations for its evaluation, with a focus on its relationship to the parent drug, dapsone.

Introduction: The Rationale for Investigating DADDS-d8

Dapsone (4,4'-diaminodiphenyl sulfone), a sulfone antibiotic, has been a cornerstone in the treatment of various conditions, including leprosy and dermatitis herpetiformis.[1][2] Its therapeutic efficacy is, however, paralleled by a risk of adverse effects, some of which are linked to its complex metabolism.[3][4][5] Dapsone undergoes two primary metabolic pathways in the liver: N-acetylation and N-hydroxylation.[1][3][6]

The N-acetylation pathway, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, converts dapsone to monoacetyldapsone (MADDS) and subsequently to diacetyldapsone (DADDS).[7] The activity of NAT2 is subject to genetic polymorphism, leading to distinct "slow" and "rapid" acetylator phenotypes within the population.[7][8][9][10] This variation in acetylation capacity can significantly influence the plasma concentrations of dapsone and its metabolites, impacting both therapeutic outcomes and toxicity profiles.[7][11]

Slow acetylators metabolize dapsone at a reduced rate, leading to higher levels of the parent drug. This can shift the metabolic balance towards the N-hydroxylation pathway, which produces a toxic metabolite, dapsone hydroxylamine, implicated in hematological side effects like methemoglobinemia and hemolytic anemia.[7][12][13] Conversely, rapid acetylators efficiently convert dapsone to its acetylated, less toxic metabolites.

This intricate relationship between dapsone metabolism, acetylator phenotype, and clinical outcomes underscores the need for reliable biomarkers to personalize dapsone therapy. The ratio of MADDS to dapsone in plasma has been explored as an indicator of an individual's acetylator status.[7][11][14][15] The deuterated analog, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 (DADDS-d8), presents a valuable tool in this context, primarily as a stable isotope-labeled internal standard for the accurate quantification of its unlabeled counterpart, DADDS, in biological matrices.[16][17][18]

This guide will focus on the preliminary investigation of DADDS-d8's utility, not as a direct biomarker itself, but as a critical component in the analytical methods required to evaluate DADDS as a potential biomarker of dapsone metabolism and acetylator phenotype.

The Role of Stable Isotope-Labeled Internal Standards in Biomarker Quantification

The accurate and precise quantification of endogenous or drug-related compounds in complex biological matrices like plasma or urine is a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for such analyses due to its high sensitivity and selectivity.[19][20][21]

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS assays.[22][23][24] A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N).[22][23]

Key Advantages of Using SIL Internal Standards like DADDS-d8:

-

Correction for Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effect. Since the SIL internal standard is chemically almost identical to the analyte, it experiences similar matrix effects, allowing for accurate correction.[22][23]

-

Compensation for Sample Preparation Variability: Losses during sample extraction, handling, and injection can introduce significant errors. A SIL internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the ratio of analyte to internal standard remains constant.[24][25]

-

Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, SIL internal standards significantly enhance the accuracy and precision of the quantitative results.[22][23]

DADDS-d8, with its eight deuterium atoms, serves as an ideal internal standard for the quantification of DADDS. Its chemical properties are nearly identical to DADDS, but it has a distinct mass-to-charge ratio (m/z), allowing it to be differentiated by the mass spectrometer.[16][17]

Experimental Workflow: Preliminary Investigation of DADDS as a Biomarker using DADDS-d8

The preliminary investigation of DADDS as a biomarker for dapsone metabolism involves the development and validation of a robust analytical method for its quantification in biological samples.

Phase 1: Analytical Method Development

Objective: To develop a sensitive, selective, and robust LC-MS/MS method for the simultaneous quantification of DADDS and its internal standard, DADDS-d8, in a relevant biological matrix (e.g., human plasma).

Step-by-Step Protocol:

-

Standard and Reagent Preparation:

-

Obtain certified reference standards of DADDS and DADDS-d8.[16]

-

Prepare stock solutions of DADDS and DADDS-d8 in a suitable organic solvent (e.g., methanol).

-

Prepare a series of working standard solutions of DADDS for the calibration curve and quality control (QC) samples by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard, DADDS-d8.

-

-

LC-MS/MS System and Conditions:

-

Liquid Chromatography (LC):

-

Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Select an appropriate reversed-phase column (e.g., C18) for the separation of DADDS.

-

Optimize the mobile phase composition (e.g., a gradient of water with formic acid and acetonitrile) to achieve good peak shape and resolution.

-

-

Mass Spectrometry (MS):

-

Employ a triple quadrupole mass spectrometer for its high selectivity and sensitivity in quantitative analysis.[23]

-

Optimize the MS parameters, including ionization source (e.g., electrospray ionization - ESI), ion polarity, and collision energy, for both DADDS and DADDS-d8.

-

Determine the optimal multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.

-

-

-

Sample Preparation:

-

Develop a sample preparation protocol to extract DADDS from the biological matrix and remove interfering substances. Common techniques include:

-

Protein Precipitation (PPT): Simple and fast, but may result in less clean extracts.

-

Liquid-Liquid Extraction (LLE): Offers cleaner extracts but is more labor-intensive.

-

Solid-Phase Extraction (SPE): Provides the cleanest extracts but is the most complex and expensive method.

-

-

The chosen method should provide high and reproducible recovery for DADDS.

-

Phase 2: Method Validation

Objective: To validate the developed LC-MS/MS method according to established guidelines to ensure its reliability for biomarker quantification. A "fit-for-purpose" approach to validation is often employed for biomarker assays.[26][27][28][29][30]

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria (Example) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |

| Accuracy | The closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Calibration Curve | The relationship between the instrument response and the concentration of the analyte. | A linear regression with a correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should remain within ±15% of the initial concentration under the tested conditions (e.g., freeze-thaw, bench-top, long-term storage). |

Phase 3: Pilot Study Application

Objective: To apply the validated method to analyze samples from a small cohort of individuals receiving dapsone therapy to assess the potential of DADDS as a biomarker.

Study Design Considerations:

-

Subject Population: Recruit a cohort of patients receiving a stable dose of dapsone.

-

Sample Collection: Collect blood samples at a standardized time point relative to dapsone administration.

-

Acetylator Phenotyping/Genotyping: Determine the acetylator status of the subjects, either through genotyping for NAT2 polymorphisms or by measuring the plasma MADDS/dapsone ratio.[7][8]

-

Data Analysis:

-

Quantify the plasma concentrations of DADDS using the validated LC-MS/MS method with DADDS-d8 as the internal standard.

-

Analyze the correlation between DADDS concentrations and:

-

Dapsone dosage.

-

Acetylator phenotype/genotype.

-

The occurrence of adverse effects.

-

-

Interpreting the Preliminary Data and Future Directions

The results of the pilot study will provide initial insights into the potential of DADDS as a biomarker.

Potential Outcomes and Interpretations:

-

Strong Correlation between DADDS Levels and Acetylator Status: If a clear relationship is observed, where rapid acetylators exhibit significantly higher DADDS concentrations than slow acetylators, this would support the utility of DADDS as a biomarker for acetylator phenotype.

-

Association with Adverse Events: If lower DADDS levels (indicative of slow acetylation) are associated with a higher incidence of dapsone-related adverse effects, this would strengthen the rationale for using DADDS as a predictive biomarker for toxicity risk.

-

Lack of Clear Correlation: A weak or no correlation might suggest that other factors, such as the activity of the N-hydroxylation pathway or other metabolic routes, play a more dominant role in dapsone's clinical effects and toxicity.[13]

Future Directions:

-

Larger Cohort Studies: If the preliminary findings are promising, larger, well-controlled clinical studies are warranted to validate the findings in a more diverse patient population.

-

Pharmacokinetic Modeling: Develop pharmacokinetic models to better understand the dynamics of dapsone metabolism and the relationship between DADDS concentrations and clinical outcomes.

-

Regulatory Considerations: If DADDS is to be used as a biomarker to support regulatory decision-making, the analytical method validation will need to be more extensive, following guidelines from regulatory agencies like the FDA.[26][27][29][31]

Conclusion

The preliminary investigation of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is intrinsically linked to the evaluation of its unlabeled counterpart, DADDS, as a potential biomarker for dapsone metabolism and acetylator phenotype. The use of DADDS-d8 as a stable isotope-labeled internal standard is crucial for developing a reliable and accurate LC-MS/MS method for DADDS quantification. This technical guide outlines a systematic approach, from method development and validation to a pilot clinical application, to explore the potential of DADDS as a valuable tool for personalizing dapsone therapy and improving patient safety. The "fit-for-purpose" validation strategy is a key concept, ensuring that the rigor of the analytical method validation is appropriate for the intended use of the biomarker data.[28][30][32] Further research is necessary to fully establish the clinical utility of DADDS as a predictive biomarker.

References

-

Dapsone - StatPearls - NCBI Bookshelf. (2024, January 31). Retrieved from [Link]

-

CAS 557794-38-4 - Dapsone-D8 - Veeprho. Retrieved from [Link]

-

The Role of Internal Standards In Mass Spectrometry | SCION Instruments. (2025, April 21). Retrieved from [Link]

-

Metabolic, pharmacokinetic, and toxicological issues surrounding dapsone - ResearchGate. Retrieved from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Retrieved from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Retrieved from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. Retrieved from [Link]

-

Dapsone (PIM 167) - INCHEM. Retrieved from [Link]

-

Dapsone acetylation by human liver arylamine N-acetyltransferases and interaction with antiopportunistic infection drugs - PubMed. Retrieved from [Link]

-

Full article: Metabolic, pharmacokinetic, and toxicological issues surrounding dapsone. (2019, April 19). Retrieved from [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Retrieved from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Retrieved from [Link]

-

What is the mechanism of Dapsone? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Dapsone Use in Dermatology - PMC - NIH. (2024, July 30). Retrieved from [Link]

-

9 Dapsone Side Effects and How to Manage Them - GoodRx. (2024, March 21). Retrieved from [Link]

-

Biomarker Assay Validation by Mass Spectrometry. (2022, May 9). Retrieved from [Link]

-

Dapsone: Uses, Interactions & Side Effects - Cleveland Clinic. Retrieved from [Link]

-

Clinical Use of Dapsone: Indications, Adverse Effects, and Monitoring Essentials. (2026, January 26). Retrieved from [Link]

-

N-acetylation polymorphism of dapsone in a Japanese population - PubMed. Retrieved from [Link]

-

The polymorphic acetylation of dapsone in man - PubMed. Retrieved from [Link]

-

DAPSONE - Medsafe. Retrieved from [Link]

-

Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). Retrieved from [Link]

-

Dapsone Acetylation in Man: Another Example of Polymorphic Acetylation - PubMed. Retrieved from [Link]

-

Reassessment of Dapsone as a Marker of Acetylator Phenotypes - PubMed. Retrieved from [Link]

-

A Rapid, Specific, and Sensitive Method for the Determination of Acetylation Phenotype using Dapsone - ResearchGate. Retrieved from [Link]

-

Enhancing biomarker validation by defining what 'enough' looks like - R&D World. (2025, December 24). Retrieved from [Link]

-

Considerations for developing and validating an LC–MS biomarker assay using the surrogate peptide approach - Bioanalysis Zone. (2018, August 7). Retrieved from [Link]

-

FDA's Design Control Requirements for Biomarkers in Drug Development. Retrieved from [Link]

-

(PDF) Biomarker Assay Validation by Mass Spectrometry - ResearchGate. Retrieved from [Link]

-

Development of dapsone toxicity in patients with inflammatory dermatoses: activity of acetylation and hydroxylation of dapsone as risk factors - PubMed. Retrieved from [Link]

-

Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer - PMC. (2025, December 5). Retrieved from [Link]

-

Comprehensive Analytical Strategy for Biomarker Identification based on Liquid Chromatography Coupled to Mass Spectrometry and New Candidate Confirmation Tools - ACS Publications. (2009, August 24). Retrieved from [Link]

-

Metabolic pathways of dapsone (DDS) after absorption from the... - ResearchGate. Retrieved from [Link]

-

Possible metabolic pathways of dapsone involving NAT and CYP enzymes.... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

The Disposition of Dapsone and Monoacetyldapsone in the Dog (38516) - PubMed. Retrieved from [Link]

-

High-performance liquid chromatography determination of dapsone, monoacetyldapsone, and pyrimethamine in filter paper blood spots - PubMed. Retrieved from [Link]

-

Dapsone D8 | Chromato Scientific: Complex Impurity Reference Standards and Deuterated Compounds. Retrieved from [Link]

-

Dapsone | C12H12N2O2S | CID 2955 - PubChem - NIH. Retrieved from [Link]

-

Monoacetyldapsone | C14H14N2O3S | CID 11257 - PubChem - NIH. Retrieved from [Link]

-

4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor - PMC - NIH. Retrieved from [Link]

Sources

- 1. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dapsone Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goodrx.com [goodrx.com]

- 6. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-acetylation polymorphism of dapsone in a Japanese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The polymorphic acetylation of dapsone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dapsone acetylation in man: another example of polymorphic acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dapsone (PIM 167) [inchem.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Development of dapsone toxicity in patients with inflammatory dermatoses: activity of acetylation and hydroxylation of dapsone as risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reassessment of dapsone as a marker of acetylator phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scbt.com [scbt.com]

- 17. 4,4’-Di-N-acetylamino-diphenylsulfone-d8 | CymitQuimica [cymitquimica.com]

- 18. usbio.net [usbio.net]

- 19. bioanalysis-zone.com [bioanalysis-zone.com]

- 20. Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. waters.com [waters.com]

- 25. scispace.com [scispace.com]

- 26. hhs.gov [hhs.gov]

- 27. labs.iqvia.com [labs.iqvia.com]

- 28. d-nb.info [d-nb.info]

- 29. fda.gov [fda.gov]

- 30. rdworldonline.com [rdworldonline.com]

- 31. BIOMARKERS - FDA’s Design Control Requirements for Biomarkers in Drug Development [drug-dev.com]

- 32. researchgate.net [researchgate.net]

4,4'-Di-N-acetylamino-diphenylsulfone-d8 as internal standard for LC-MS/MS

An Application Note and Protocol for the Quantification of N,N'-diacetyldapsone using 4,4'-Di-N-acetylamino-diphenylsulfone-d8 as an Internal Standard by LC-MS/MS

Authored by: Senior Application Scientist, Bioanalytical Division

Abstract